An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylcyclohexane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-Dimethylcyclohexane. The information is presented in a structured format, including detailed experimental methodologies and visualizations to support advanced research and development applications.
Core Physical and Chemical Properties
1,1-Dimethylcyclohexane is a cycloalkane with the chemical formula C₈H₁₆. It is a colorless liquid at room temperature and is utilized in various chemical research and industrial applications, including as a model compound for studying steric and conformational effects in cyclic systems.[1][2]
Quantitative Data Summary
The key physical and chemical properties of 1,1-Dimethylcyclohexane are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆ | [1][3][4] |
| Molecular Weight | 112.21 g/mol | [1][3][5] |
| CAS Number | 590-66-9 | [1][3][6] |
| Appearance | Clear, colorless liquid | [5] |
| Density | 0.777 g/mL at 25 °C | [1][5] |
| Boiling Point | 118-120 °C | [1][5][6] |
| Melting Point | -33.5 °C | [1][7] |
| Flash Point | 7-11 °C (closed cup) | [1][5] |
| Vapor Pressure | 22.7 mmHg | [5] |
| Refractive Index (n20/D) | 1.428 | [5] |
| Solubility | Very low in water; soluble in non-polar organic solvents like hexane.[1] | [1] |
| Stability | Stable under normal conditions. Highly flammable. | [5] |
Molecular Structure and Conformational Analysis
The structure of 1,1-Dimethylcyclohexane consists of a cyclohexane (B81311) ring with two methyl groups attached to the same carbon atom. This gem-dimethyl substitution significantly influences its conformational behavior.
1,1-Dimethylcyclohexane exists predominantly in a chair conformation to minimize steric strain. Due to the gem-dimethyl substitution, in any chair conformation, one methyl group will be in an axial position and the other in an equatorial position. The ring can flip between two equivalent chair conformations.[8][9]
Experimental Protocols
The following sections detail the general experimental methodologies for determining the key physical properties of 1,1-Dimethylcyclohexane.
Determination of Boiling Point (Capillary Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] This method involves heating a small sample of the liquid and observing the temperature at which a continuous stream of bubbles emerges from a capillary tube and when the liquid re-enters the capillary upon cooling.[1]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)[1]
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of 1,1-Dimethylcyclohexane is placed in the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube assembly is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated slowly and uniformly.
-
As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, resulting in a stream of bubbles.
-
The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]
Determination of Melting Point (Capillary Method)
Principle: The melting point is the temperature at which a solid transitions into a liquid. For a pure substance, this occurs over a narrow temperature range.[10] This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]
-
Thermometer
-
Capillary tubes
-
Sample of solidified 1,1-Dimethylcyclohexane
Procedure:
-
A small amount of solidified 1,1-Dimethylcyclohexane is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of a few millimeters.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[12] For pure compounds, this range is typically narrow.
Determination of Density (Pycnometer Method)
Principle: Density is defined as the mass of a substance per unit volume.[13] The pycnometer method involves accurately determining the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with 1,1-Dimethylcyclohexane, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).
-
The volume is adjusted to the calibration mark, and any excess liquid is carefully removed from the outside of the pycnometer.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[14] An Abbe refractometer measures the critical angle of total internal reflection to determine the refractive index.[15]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium D-line source, 589.3 nm)[14]
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.
-
A few drops of 1,1-Dimethylcyclohexane are placed on the surface of the lower prism using a dropper.
-
The prisms are closed and clamped together.
-
Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (e.g., 20 °C).
-
The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Determination of Flash Point (Closed-Cup Method)
Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.[3] The closed-cup method confines the vapors, leading to a lower and more conservative flash point measurement compared to an open-cup method.[16]
Apparatus:
-
Pensky-Martens or similar closed-cup flash point tester[17]
-
Thermometer
-
Heat source
-
Ignition source (e.g., a small flame or an electric igniter)
Procedure:
-
The sample cup of the apparatus is filled with 1,1-Dimethylcyclohexane to the specified level.
-
The lid, which contains a thermometer, a stirrer, and an opening for the ignition source, is securely placed on the cup.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the ignition source is applied to the opening in the lid.
-
The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[17]
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of 1,1-Dimethylcyclohexane is characteristic of a saturated hydrocarbon. Key absorptions include:
-
C-H stretching: Strong bands just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.
-
CH₂ bending (scissoring): An absorption around 1465 cm⁻¹.
-
CH₃ bending (asymmetrical and symmetrical): Absorptions characteristic of methyl groups. The absence of a distinct symmetrical methyl bending band around 1375 cm⁻¹ can sometimes be a feature that distinguishes it from some other alkanes.[18]
Mass Spectrometry
In mass spectrometry with electron ionization, 1,1-Dimethylcyclohexane will exhibit a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern is dominated by the loss of alkyl fragments. A prominent fragmentation pathway is the loss of a methyl group (CH₃) to give a stable tertiary carbocation at m/z = 97. Further fragmentation can lead to other smaller ions. The fragmentation pattern can be used to distinguish it from its isomers, such as ethylcyclohexane.[19][20]
Chemical Reactivity and Stability
1,1-Dimethylcyclohexane is a relatively stable, saturated cycloalkane. Its primary chemical reactivity involves combustion and free-radical substitution reactions under specific conditions (e.g., in the presence of UV light). It is highly flammable and its vapors can form explosive mixtures with air.[5] Due to its non-polar nature, it is immiscible with water but soluble in many organic solvents.[1]
Synthesis
A potential synthesis route for 1,1-Dimethylcyclohexane can involve the reaction of a suitable precursor, such as 1-acetyl-3,3-dimethylcyclohexane, through a series of reactions.[21] Another conceptual approach could be the exhaustive methylation of cyclohexanone (B45756) followed by reduction of the carbonyl group and subsequent dehydration and hydrogenation, although this is a more complex pathway.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. 1,1-Dimethylcyclohexane CAS 590-66-9|C8H16 [benchchem.com]
- 3. scimed.co.uk [scimed.co.uk]
- 4. calnesis.com [calnesis.com]
- 5. 1,1-Dimethylcyclohexane | C8H16 | CID 11549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. westlab.com [westlab.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. calnesis.com [calnesis.com]
- 14. mt.com [mt.com]
- 15. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 16. filab.fr [filab.fr]
- 17. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 18. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 19. chegg.com [chegg.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Synthesis routes of 1,1-Dimethylcyclohexane [benchchem.com]
